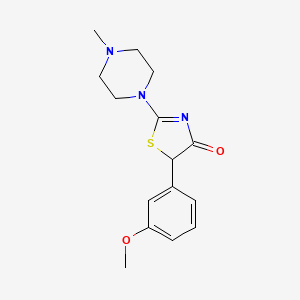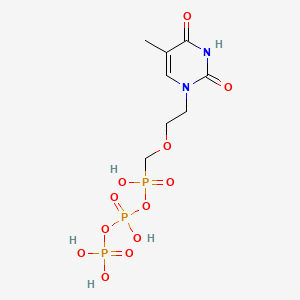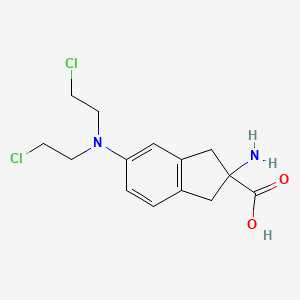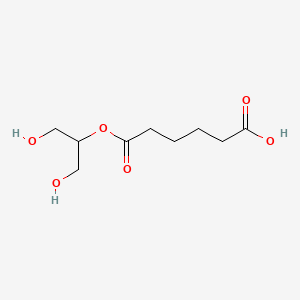
Carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine is a compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4-phenylpiperidin-4-yl)methanamine typically involves the functionalization of piperidine derivatives. One common method is the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(1-methyl-4-phenylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
(1-methyl-4-phenylpiperidin-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (1-methyl-4-phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In an acidic environment, it can be converted to formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids . This mechanism makes it effective as an antibacterial agent.
Comparación Con Compuestos Similares
Similar Compounds
Methenamine: A heterocyclic organic compound with a similar structure and antibacterial properties.
Piperidine: The parent compound of (1-methyl-4-phenylpiperidin-4-yl)methanamine, widely used in pharmaceuticals.
Uniqueness
(1-methyl-4-phenylpiperidin-4-yl)methanamine is unique due to its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
7500-41-6 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C13H20N2.CH2O3/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12;2-1(3)4/h2-6H,7-11,14H2,1H3;(H2,2,3,4) |
Clave InChI |
JDTRBZVOYAJWEN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(CN)C2=CC=CC=C2.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)



![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)

![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)






